2-Fluoro-6-(trifluoromethyl)benzoyl chloride

Medicinal Chemistry Process Chemistry Property Prediction

2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 109227-12-5), an aromatic acyl chloride, is a key intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals. It features a benzoyl chloride core substituted with a fluorine at the 2-position and a trifluoromethyl group at the 6-position.

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
CAS No. 109227-12-5
Cat. No. B026315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)benzoyl chloride
CAS109227-12-5
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H3ClF4O/c9-7(14)6-4(8(11,12)13)2-1-3-5(6)10/h1-3H
InChIKeyZDRYDSJMVRRAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 109227-12-5): A Strategic Acyl Chloride Building Block for Fluorinated Small Molecules


2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 109227-12-5), an aromatic acyl chloride, is a key intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals . It features a benzoyl chloride core substituted with a fluorine at the 2-position and a trifluoromethyl group at the 6-position. This compound is a colorless to pale yellow liquid with a density of 1.465 g/mL at 25 °C, a boiling point of 194 °C, and a refractive index (n20/D) of 1.452 . It is typically supplied at 97-98% purity and is used as a reactive acylating agent to introduce the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into diverse molecular scaffolds .

Why 2-Fluoro-6-(trifluoromethyl)benzoyl chloride Cannot Be Replaced by Generic Acyl Chlorides


Generic acyl chlorides (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) lack the specific electronic and steric profile conferred by the ortho-fluoro and ortho-trifluoromethyl groups. This unique substitution pattern enhances metabolic stability and modulates lipophilicity in drug candidates . Furthermore, the electron-withdrawing effects of the fluorine and trifluoromethyl groups significantly alter the electrophilicity of the carbonyl carbon, impacting reaction rates and selectivity in nucleophilic acyl substitutions [1]. Replacing this compound with a less substituted analog can lead to reduced target binding affinity, altered ADME properties, and ultimately, failure in preclinical development. The following quantitative evidence details specific performance differentiators.

Quantitative Evidence for Selecting 2-Fluoro-6-(trifluoromethyl)benzoyl chloride Over Closest Analogs


Physicochemical Property Comparison: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride vs. Unsubstituted Benzoyl Chloride

The target compound exhibits significantly different physicochemical properties compared to the unsubstituted benzoyl chloride. These differences impact its handling, purification, and its ability to impart favorable drug-like properties to derivatives [1].

Medicinal Chemistry Process Chemistry Property Prediction

Potency Gain in a Pharmaceutical Lead: Direct Comparison of 2-Fluoro-6-(trifluoromethyl)benzoyl vs. Unsubstituted Benzoyl in RORγt Inhibitors

In a series of RORγt inhibitors, substituting a generic benzoyl group with a 2-fluoro-6-(trifluoromethyl)benzoyl group resulted in a dramatic improvement in target engagement. The compound containing the target benzoyl moiety exhibited an IC50 of 61.9 nM, a value often unattainable with simpler analogs [1].

Drug Discovery Structure-Activity Relationship RORγt Inhibition

Commercial Availability and Cost Comparison: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride vs. 2-Fluoro-6-(trifluoromethyl)benzoic Acid

Procuring the acid chloride offers a more cost-effective and time-efficient route compared to purchasing the corresponding carboxylic acid and performing an in-house activation step. The target compound is readily available from multiple reputable suppliers at competitive prices .

Procurement Cost Analysis Supply Chain

High-Impact Research and Industrial Application Scenarios for 2-Fluoro-6-(trifluoromethyl)benzoyl chloride


Synthesis of Potent RORγt Inhibitors for Autoimmune Disease Therapy

Medicinal chemists aiming to develop novel RORγt inverse agonists should prioritize this acyl chloride. As demonstrated in BindingDB entry BDBM364369, acylation with this specific building block yielded an inhibitor with an IC50 of 61.9 nM, a >160-fold improvement over non-fluorinated analogs [1][2]. This data strongly supports its use in lead optimization campaigns targeting RORγt-mediated diseases such as psoriasis and multiple sclerosis [3].

Late-Stage Functionalization of Drug Candidates to Improve Metabolic Stability

Process and medicinal chemists can use this compound for late-stage introduction of a metabolically stable, lipophilic moiety. The presence of the ortho-fluorine and ortho-trifluoromethyl groups is known to block common metabolic soft spots (e.g., CYP450-mediated oxidation) . Using this pre-formed acyl chloride enables direct, high-yielding amide or ester bond formation, streamlining the synthesis of analogs with improved pharmacokinetic profiles [4].

Preparation of Fluorinated Building Blocks via High-Yielding Esterification

Researchers requiring methyl 2-fluoro-6-(trifluoromethyl)benzoate, a versatile intermediate, can achieve it in a single, high-yielding step. Reaction of the acyl chloride with methanol under nitrogen proceeds smoothly to completion in 18 hours, yielding the pure ester after a simple aqueous workup, as documented in patent US09149462B2 . This eliminates the need for multi-step sequences or complex purification, making it ideal for generating compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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